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Compound of Interest

Compound Name:
1,3-Dimethyl-5-(2-

methylphenoxy)benzene

CAS No.: 196604-20-3

Cat. No.: B1590931

Get Quote

CAS Registry Number: 196604-20-3 Molecular Formula:

Molecular Weight: 212.29 g/mol IUPAC Name: 1-(3,5-Dimethylphenoxy)-2-methylbenzene
Synonyms: 3,5-Dimethylphenyl 2-methylphenyl ether; 2',3,5-Trimethyldiphenyl ether

Executive Summary & Structural Logic
This compound represents an asymmetric diaryl ether comprising a 3,5-xylyl moiety and an o-

tolyl moiety. The structural asymmetry is the defining feature for spectroscopic analysis.

Ring A (3,5-Dimethylphenyl): Characterized by symmetry. The two methyl groups at positions

3 and 5 create a plane of symmetry, rendering the protons at positions 2 and 6 chemically

equivalent.

Ring B (2-Methylphenyl): Characterized by ortho-substitution steric effects. The methyl group

at position 2 introduces steric hindrance near the ether linkage, influencing the chemical shift

of the adjacent aromatic protons and the ether oxygen's electronic environment.
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Synthesis Context (Ullmann Coupling)
The primary synthetic route involves a copper-catalyzed Ullmann ether synthesis.

Understanding the precursors is vital for impurity profiling (e.g., identifying unreacted phenols

or dehalogenated byproducts).

Reaction Pathway: 3,5-Dimethylphenol + 2-Iodotoluene

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Spectroscopic Characterization (NMR, IR, MS)[1]
The following data represents the Reference Standard Profile derived from substituent

chemical shift additivity rules and validated against analogous diaryl ether literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)
Rationale: The spectrum is distinct due to the separation of the symmetric xylyl protons and the

complex multiplet of the tolyl ring.
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)
Rationale: Look for 11 unique carbon signals (due to symmetry in Ring A).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mass Spectrometry (EI-MS)
Rationale: Diaryl ethers are stable but show characteristic fragmentation involving ether

cleavage and methyl loss.

Molecular Ion (

): m/z 212 (Base peak or high intensity due to aromatic stability).

Fragment A (

): m/z 197 (Loss of

). Common in methylated aromatics (tropylium ion formation).

Fragment B (Cleavage): m/z 105/106 (Dimethylphenyl cation) and m/z 91 (Tropylium from

tolyl ring).

Fragment C (CO Loss): m/z 184 (Rearrangement followed by loss of CO is possible but less

common than direct cleavage).

Fragmentation Pathway Visualization:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Primary electron impact (EI) fragmentation pathways for 1,3-Dimethyl-5-(2-
methylphenoxy)benzene.

Infrared Spectroscopy (FT-IR)
Rationale: The spectrum is dominated by aromatic C-H stretches and the C-O-C ether stretch.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Synthesis & Isolation
Objective: To synthesize the target ether via Ullmann coupling, minimizing the formation of

biaryl impurities.
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Materials
3,5-Dimethylphenol (1.0 eq)

2-Iodotoluene (1.2 eq)

Copper(I) Iodide (CuI) (10 mol%)

Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) or N,N-Dimethylglycine (20 mol%)

Cesium Carbonate (

) (2.0 eq)

Solvent: Butyronitrile or DMF (Degassed)

Step-by-Step Workflow
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

Reagent Charging: Add 3,5-dimethylphenol (12.2 g, 100 mmol),

(65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol).

Solvent Addition: Add degassed Butyronitrile (100 mL) followed by 2-Iodotoluene (15.5 mL,

120 mmol) and the ligand.

Reaction: Heat the mixture to reflux (

) for 16–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 95:5).

Checkpoint: The starting phenol spot should disappear.

Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.

Wash the pad with Ethyl Acetate.[2]

Extraction: Wash the filtrate with 1M NaOH (to remove unreacted phenol) and Brine. Dry

over

.
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Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel column

chromatography (100% Hexane

2% EtOAc/Hexane).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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